

Goniodiol: A Technical Guide on its Molecular Properties and Biological Activity

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Compound of Interest

Compound Name: *Goniodiol*

Cat. No.: *B134919*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental molecular characteristics of **Goniodiol**, including its molecular formula and CAS Registry Number. It further delves into its biological activities, with a particular focus on its cytotoxic effects on cancer cells. This document outlines detailed experimental protocols for assessing its in vitro efficacy and discusses the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.

Molecular Identification

Goniodiol is chemically classified as a styryl-lactone. Its fundamental molecular identifiers are crucial for accurate research and documentation.

Property	Value	Citation
Molecular Formula	C ₁₃ H ₁₄ O ₄	[1][2]
CAS Registry Number	96422-52-5	[3][4]
Molecular Weight	234.25 g/mol	[1][2]

Biological Activity and Mechanism of Action

Goniodiol has demonstrated cytotoxic activity, indicating its potential as an anticancer agent. While the precise molecular mechanisms of **Goniodiol** are still under investigation, studies on the closely related and structurally similar compound, goniothalamine, provide significant insights into its probable mode of action. The primary mechanism is believed to be the induction of apoptosis, or programmed cell death, in cancer cells.[5]

Induction of Apoptosis

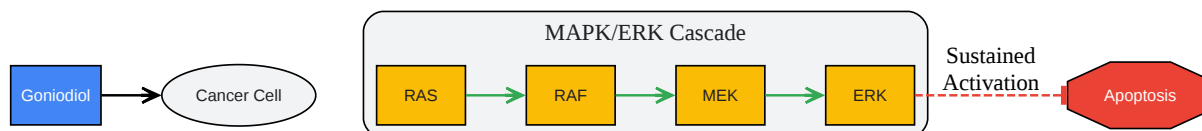
Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis by styryl-lactones like goniothalamine appears to be mediated through the intrinsic mitochondrial pathway. This pathway is characterized by the following key events:

- **DNA Damage and Oxidative Stress:** Goniothalamine has been shown to induce DNA damage, potentially through the generation of reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels.[5]
- **Mitochondrial Dysregulation:** The cellular stress leads to direct effects on the mitochondria, causing the release of pro-apoptotic factors.[5]
- **Caspase Activation:** The release of these factors triggers a cascade of enzymatic reactions involving caspases, which are the key executioners of apoptosis.

Potential Signaling Pathways

Based on studies of related compounds, the cytotoxic effects of **Goniodiol** are likely mediated through the modulation of key signaling pathways that regulate cell survival and death.

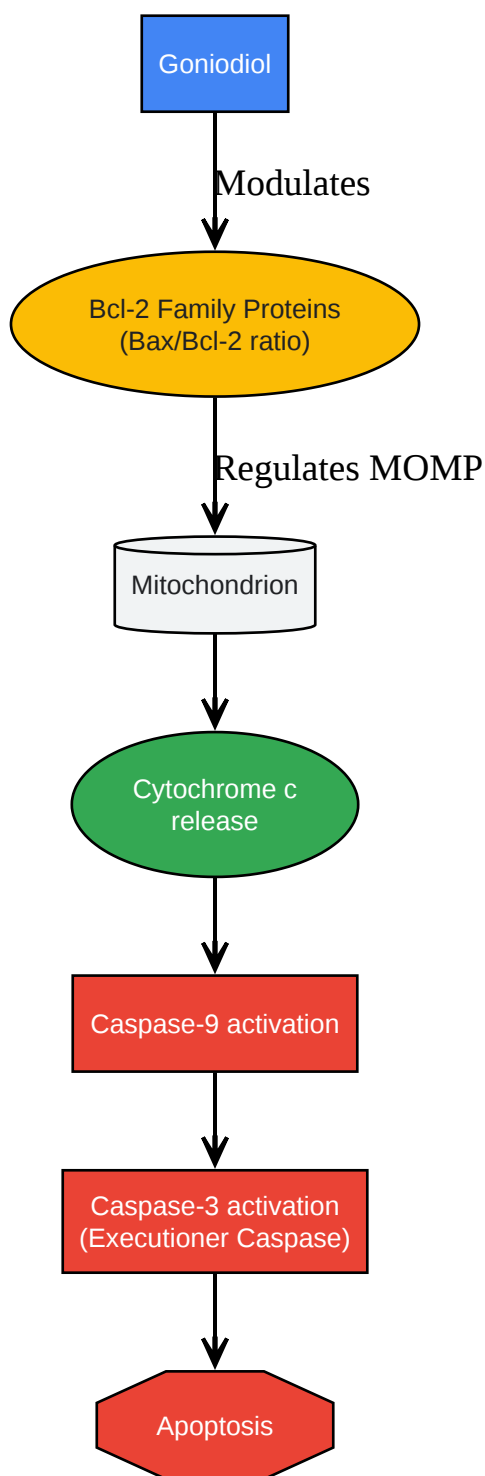
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation and survival. While often associated with promoting cell growth, sustained activation of the ERK pathway can also lead to apoptosis in certain cellular contexts. It is hypothesized that **Goniodiol** may induce apoptosis through the modulation of this pathway.



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Figure 1: Hypothesized modulation of the MAPK/ERK pathway by **Goniodiol** leading to apoptosis.

The intrinsic, or mitochondrial, pathway of apoptosis is a central mechanism for programmed cell death. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is proposed that **Goniodiol** shifts the balance towards pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.



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Figure 2: Proposed mechanism of **Goniodiol**-induced intrinsic apoptosis.

Quantitative Data

While comprehensive data on the half-maximal inhibitory concentration (IC₅₀) of **Goniodiol** across a wide range of cancer cell lines is limited, studies on the related compound goniothalamine provide valuable insights into its potential potency.

Cell Line	Cancer Type	Goniothalamine IC ₅₀ (µg/mL) after 72h	Citation
Saos-2	Osteosarcoma	0.62 ± 0.06	[6]
MCF-7	Breast Adenocarcinoma	1.11 ± 0.09	[6]
UACC-732	Breast Carcinoma	1.32 ± 0.15	[6]
HT29	Colorectal Adenocarcinoma	1.64 ± 0.05	[6]
A549	Adenocarcinoma Alveolar Basal Epithelial	2.01 ± 0.28	[6]
Normal Cell Line			
HMSC	Human Mesenchymal Stem Cells	6.23 ± 1.29	[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of **Goniodiol**.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of **Goniodiol** on cancer cells by measuring their metabolic activity.[7][8]

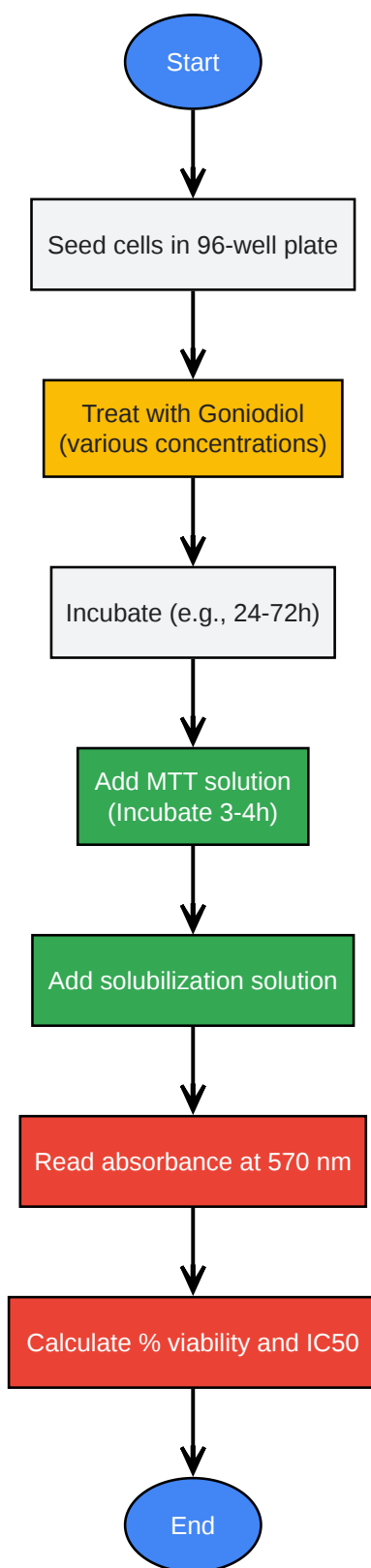
Materials:

- Cancer cell lines of interest

- Complete cell culture medium
- **Goniodiol** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
- **Compound Treatment:** Treat the cells with various concentrations of **Goniodiol**. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of **Goniodiol** relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.



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Figure 3: Workflow for the MTT cell viability assay.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family members and caspases, following treatment with **Goniodiol**.^{[9][10][11]}

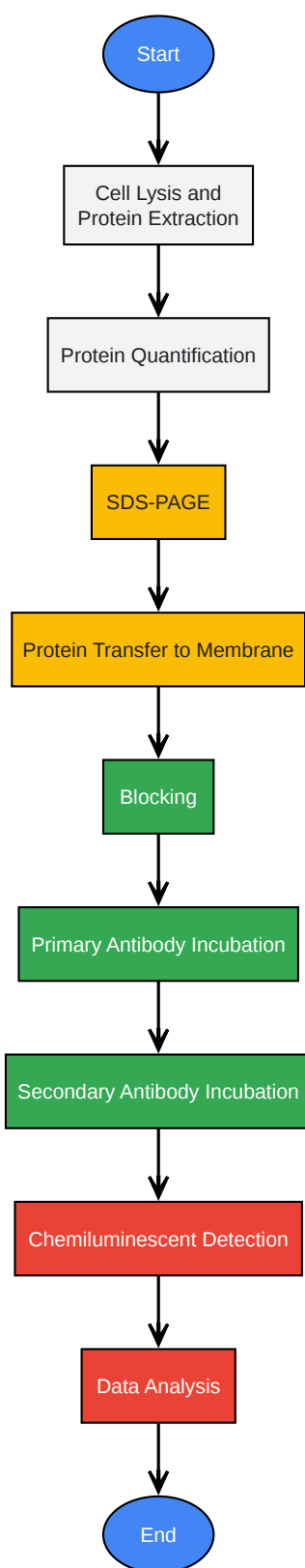
Materials:

- Cancer cells treated with **Goniodiol**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific for target proteins like Bcl-2, Bax, cleaved Caspase-3, and a loading control like β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Lysis:** Lyse the treated and control cells to extract total proteins.
- **Protein Quantification:** Determine the protein concentration of each lysate to ensure equal loading.

- **SDS-PAGE:** Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane.
- **Blocking:** Block the membrane to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody specific to the protein of interest.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** Add a chemiluminescent substrate and capture the signal using an imaging system.
- **Analysis:** Analyze the band intensities to determine the relative protein expression levels.



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Figure 4: General workflow for Western blot analysis.

Conclusion

Goniodiol is a promising natural product with demonstrated cytotoxic potential. This technical guide provides foundational information on its molecular characteristics and outlines key experimental approaches to further investigate its anticancer properties. The elucidation of its precise mechanism of action and the specific signaling pathways it modulates will be critical for its future development as a potential therapeutic agent. The provided protocols and hypothesized signaling pathways serve as a starting point for researchers to design and execute further in-depth studies on this intriguing molecule.

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